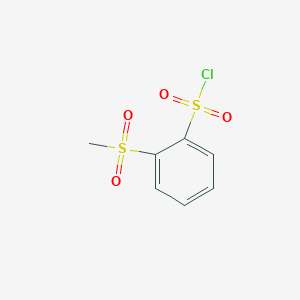
2-(甲磺酰基)苯磺酰氯
概述
描述
Synthesis Analysis
The synthesis of similar compounds like benzenesulfonyl chloride involves the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis
The molecular weight of 2-(Methylsulfonyl)benzenesulfonyl chloride is 254.7 g/mol .Chemical Reactions Analysis
Benzenesulfonyl chloride, a similar compound, is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .Physical And Chemical Properties Analysis
The density of 2-(Methylsulfonyl)benzenesulfonyl chloride is 1.517g/cm3 . Its boiling point is 442ºC at 760 mmHg .科学研究应用
合成和材料制备
2-(甲磺酰基)苯磺酰氯被用作各种候选药物合成的关键构建模块。其制备的可扩展工艺涉及从 1,2-二氯苯和甲硫醇开始的四步顺序,展示了其在大规模药物生产中的效用 (Meckler & Herr, 2012).
化学合成技术
在化学合成中,2-(甲磺酰基)苯磺酰氯是使用芳基(或苄基)甲氧基甲基硫醚的水合氯化合成的。此工艺突出了其在高效生产磺酰氯中的作用,而磺酰氯在各种化学合成途径中非常重要 (Kim, Ko, & Kim, 1992).
分子和电子结构分析
对与 2-(甲磺酰基)苯磺酰氯相关的化合物的分子和电子结构的研究提供了对其化学行为的见解。例如,涉及该化合物的空间受阻异构形式的研究揭示了其晶体结构和动力学细节,有助于理解其在各种化学过程中的潜在应用 (Rublova 等,2017).
磁性试剂的开发
该化合物参与了用于羧酸甲基化/烷基化的可回收磁性试剂的开发。这代表了其在创造更可持续和高效的化学过程中的潜力 (Faisal 等,2017).
催化和反应介质
2-(甲磺酰基)苯磺酰氯用于弗里德尔-克拉夫茨磺酰化反应,展示了其在增强二芳基砜的反应性和产率中的作用。其参与此类反应突出了其在开发新型催化方法中的重要性 (Nara, Harjani, & Salunkhe, 2001).
沸石催化
该化合物在沸石催化苯磺酰化中的应用说明了其在多相催化中的应用,这是绿色化学中备受关注的领域 (Laidlaw 等,2002).
新型化学实体的合成
它用于合成新型化学实体,例如苯氧磺草胺,突出了其在开发新化学产品中的作用 (Huang 等,2019).
作用机制
Target of Action
The primary targets of 2-(Methylsulfonyl)benzenesulfonyl chloride are compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .
Mode of Action
The mode of action of 2-(Methylsulfonyl)benzenesulfonyl chloride involves the chlorosulfonation of benzene . First, the benzene reacts with chlorosulfonic acid to produce benzenesulfonic acid and HCl . Second, the benzenesulfonic acid reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .
Biochemical Pathways
Given its reactivity with compounds containing n-h and o-h bonds, it can be inferred that it may play a role in the synthesis of various organic compounds, particularly sulfonamides and sulfonate esters .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
The result of the action of 2-(Methylsulfonyl)benzenesulfonyl chloride is the formation of sulfonamides and sulfonate esters . These compounds have various applications in organic chemistry, including the synthesis of pharmaceuticals and other biologically active compounds .
Action Environment
The action of 2-(Methylsulfonyl)benzenesulfonyl chloride can be influenced by various environmental factors. For instance, it is known to react with compounds containing reactive N-H and O-H bonds . Therefore, the presence and concentration of such compounds in the environment can significantly affect the compound’s action, efficacy, and stability. Furthermore, the compound is known to be corrosive and causes skin and eye burns , suggesting that it should be handled with care in a controlled environment.
安全和危害
未来方向
Sulfonyl fluorides, a related group of compounds, have emerged as the workhorse functional group, with diverse applications being reported. The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
属性
IUPAC Name |
2-methylsulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c1-13(9,10)6-4-2-3-5-7(6)14(8,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJTUCSESGEMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370614 | |
| Record name | 2-(methylsulfonyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89265-35-0 | |
| Record name | 2-(methylsulfonyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylsulfonyl)benzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide](/img/structure/B1586155.png)

![7-Methylbenzo[d]isoxazol-3-ol](/img/structure/B1586163.png)
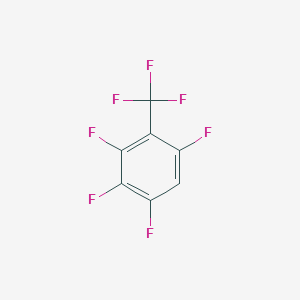
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1586165.png)

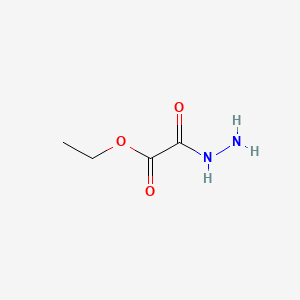
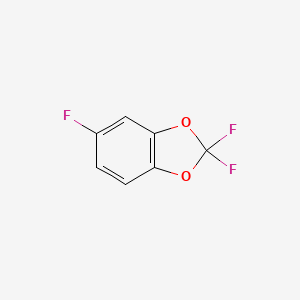
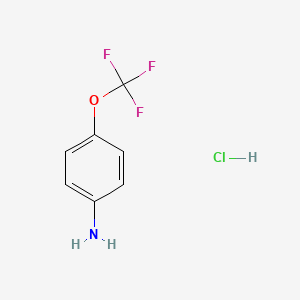
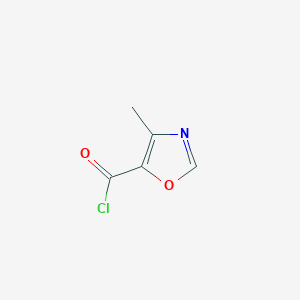
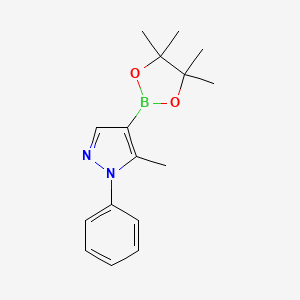
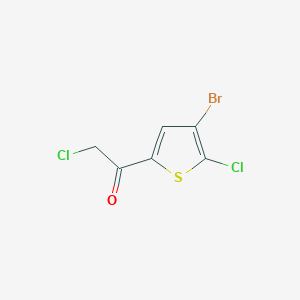
![5-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1586176.png)